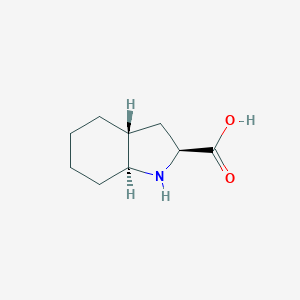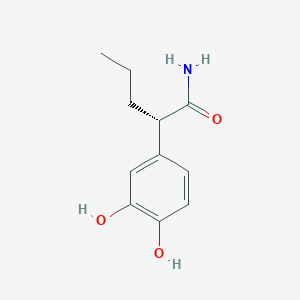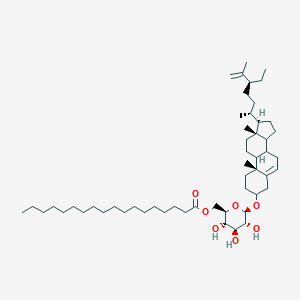
3-Sgsgd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Sgsgd is a novel compound that has been recently discovered and has shown great potential in various scientific research applications. This compound has been synthesized using a unique method and has been found to have significant biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of 3-Sgsgd involves the activation of specific signaling pathways in cells. This leads to the regulation of gene expression and the modulation of various cellular processes. The compound has been found to target specific proteins and enzymes that are involved in these pathways, leading to its unique effects on cells.
Biochemical And Physiological Effects
3-Sgsgd has been found to have significant biochemical and physiological effects. It has been shown to increase cell proliferation and differentiation, reduce inflammation, and protect against oxidative stress. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Sgsgd in lab experiments is its unique mechanism of action, which makes it a valuable tool for studying specific cellular processes. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its effects and potential applications.
Future Directions
There are several future directions for the research and development of 3-Sgsgd. One direction is to further investigate its mechanism of action and identify specific targets for drug development. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the compound.
Conclusion:
In conclusion, 3-Sgsgd is a novel compound that has shown great potential in various scientific research applications. Its unique mechanism of action and significant biochemical and physiological effects make it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its effects and potential applications, but the future looks promising for this exciting compound.
Synthesis Methods
The synthesis of 3-Sgsgd involves a unique method that has been developed by a team of researchers. This method involves the use of specific reagents and conditions to produce a pure and stable compound. The synthesis process has been optimized to ensure the highest yield and purity of the compound.
Scientific Research Applications
3-Sgsgd has shown great potential in various scientific research applications. It has been found to have significant effects on cell growth, differentiation, and apoptosis. It has also been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
123564-58-9 |
|---|---|
Product Name |
3-Sgsgd |
Molecular Formula |
C53H92O7 |
Molecular Weight |
841.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-6-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl octadecanoate |
InChI |
InChI=1S/C53H92O7/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-47(54)58-36-46-48(55)49(56)50(57)51(60-46)59-41-31-33-52(6)40(35-41)27-28-42-44-30-29-43(53(44,7)34-32-45(42)52)38(5)25-26-39(9-2)37(3)4/h27,38-39,41-46,48-51,55-57H,3,8-26,28-36H2,1-2,4-7H3/t38-,39+,41?,42?,43-,44?,45?,46-,48-,49+,50-,51-,52+,53-/m1/s1 |
InChI Key |
OYZQYQSPKPQLFO-QZQJMBPMSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@@]3(C4CC[C@@]5([C@H](CCC5C4CC=C3C2)[C@H](C)CC[C@H](CC)C(=C)C)C)C)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4CC=C3C2)CCC5C(C)CCC(CC)C(=C)C)C)C)O)O)O |
synonyms |
3-O-(6'-O-stearoyl-beta-D-glucosyl)stigmasta-5,25(27)-dien 3-O-(6'-O-stearoylglucosyl)stigmasta-5,25(27)-diene 3-SGSGD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



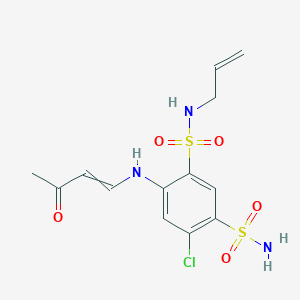
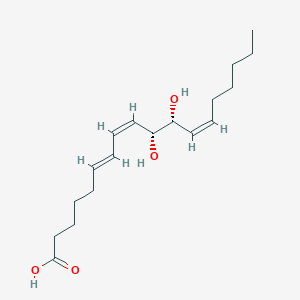

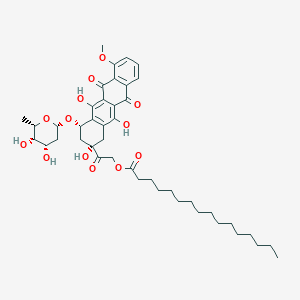
![Benz[a]anthracene-d12](/img/structure/B49388.png)
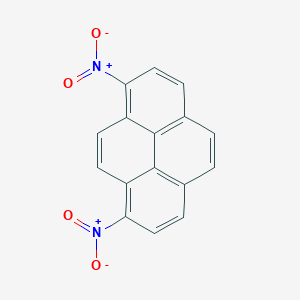
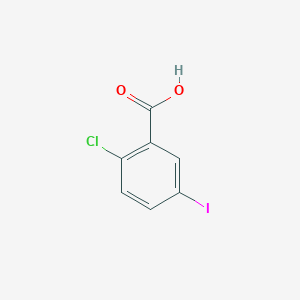
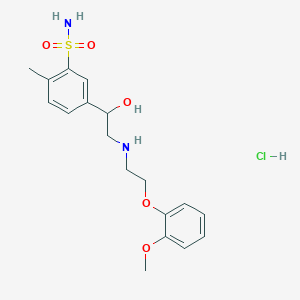
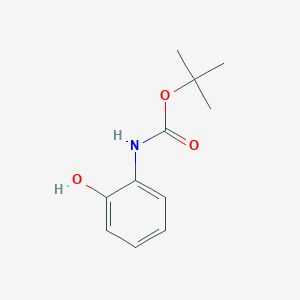
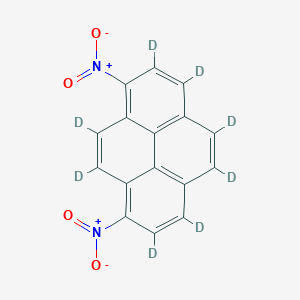
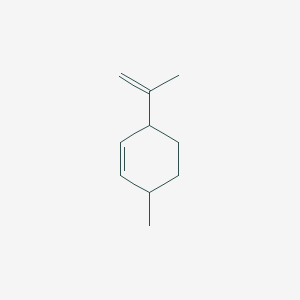
![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)
